

Comprehensive Technical Guide: Physical Properties & Characterization of Acetylpiperazine-Substituted Nicotinaldehydes

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Compound of Interest

Compound Name: 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

Cat. No.: B11791087

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Executive Summary

This technical guide details the physicochemical profile, synthesis, and structural characterization of acetylpiperazine-substituted nicotinaldehydes (specifically 6-(4-acetylpiperazin-1-yl)pyridine-3-carbaldehyde and its isomers). These compounds function as critical pharmacophores in medicinal chemistry, serving as intermediates for kinase inhibitors, antihistamines, and radioprotective agents.

The integration of the acetylpiperazine moiety improves aqueous solubility and introduces a hydrogen bond acceptor/donor motif, while the nicotinaldehyde core provides a reactive electrophilic handle for further derivatization (e.g., reductive amination, Knoevenagel condensation).

Part 1: Structural Significance & Synthesis Logic

The Chemical Scaffold

The molecule consists of a pyridine ring substituted with a formyl group (

) at the C3 position and an acetylpiperazine ring at the C6 (or C2) position.

- Core: Pyridine-3-carbaldehyde (Nicotinaldehyde).
- Substituent: 1-Acetylpiperazine.
- Linkage: C-N bond formed via Nucleophilic Aromatic Substitution ().

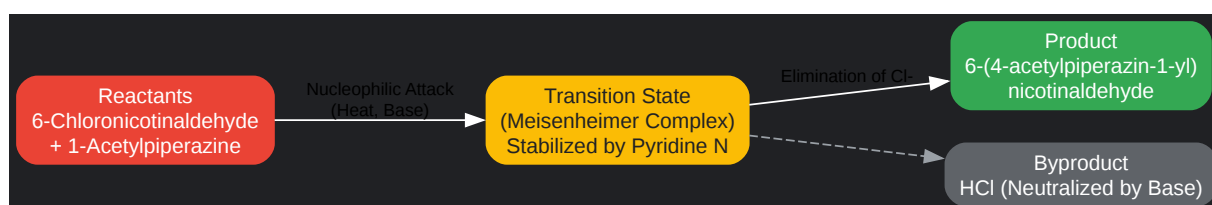
Synthesis Mechanism ()

The synthesis relies on the reactivity of halonicotinaldehydes. The position of the halogen dictates reactivity.

- C6-Substitution (High Reactivity): The nitrogen in the pyridine ring withdraws electron density from the C6 position (para-like), stabilizing the Meisenheimer complex intermediate.
- C2-Substitution (Moderate Reactivity): Steric hindrance from the adjacent aldehyde group can impede nucleophilic attack, though the position is electronically activated.

Diagram 1: Synthesis Pathway & Mechanism

The following diagram illustrates the reaction pathway for the 6-substituted isomer, highlighting the critical transition state.



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Caption: Synthesis of 6-(4-acetylpiperazin-1-yl)nicotinaldehyde via

mechanism. The reaction is driven by the electron-deficient pyridine ring.

Part 2: Physical Properties Profile[1]

Understanding the physical state of these intermediates is vital for purification and formulation.

Solid-State Characteristics

Acetylpiperazine-substituted nicotinaldehydes typically exist as crystalline solids or amorphous powders depending on the purification method.

Property	Typical Value / Observation	Mechanistic Explanation
Physical State	Off-white to pale yellow solid	Conjugation of the pyridine ring with the aldehyde shifts absorption into the visible spectrum (yellow hue).
Melting Point	90°C – 130°C (Isomer dependent)	The acetyl group (amide) introduces dipole-dipole interactions, increasing lattice energy compared to alkyl-piperazines.
Hygroscopicity	Moderate	The amide carbonyl and pyridine nitrogen can coordinate with atmospheric moisture.
Crystallinity	Monoclinic or Triclinic (Common)	Planarity of the amide bond facilitates stacking; often crystallizes well from Ethanol/Hexane mixtures.

Note: Specific melting points vary by isomer. Analogous 2-(4-benzylpiperazin-1-yl)nicotinaldehyde melts at 89-91°C [1]. The acetyl derivative often melts higher due to the rigidity of the amide bond.

Solubility Profile

The acetylpyperazine moiety drastically alters the lipophilicity () compared to the parent chloronicotinaldehyde.

- Water: Low to Moderate. Soluble at acidic pH (protonation of pyridine N).
- Chlorinated Solvents (DCM,): High solubility.
- Alcohols (MeOH, EtOH): High solubility (often used for recrystallization).
- Non-polar (Hexane, Ether): Insoluble.

Electronic & Spectral Properties

These properties are the primary means of validation during synthesis.

- UV-Vis:

. The

transition of the aldehyde and the

of the aromatic system.

- IR Spectroscopy:

- Aldehyde (C=O): Sharp band at

.

- Amide (Acetyl C=O): Strong band at

.

- C=N (Pyridine):

.

Part 3: Experimental Protocols & Characterization

Synthesis Protocol (Standardized)

Objective: Synthesis of 6-(4-acetylpiperazin-1-yl)pyridine-3-carbaldehyde.

- Reagents:
 - 6-Chloronicotinaldehyde (1.0 eq)
 - 1-Acetylpiperazine (1.2 eq)
 - Potassium Carbonate (, 2.0 eq)
 - Solvent: Acetonitrile () or DMF.
- Procedure:
 - Dissolve 6-chloronicotinaldehyde in .
 - Add and 1-acetylpiperazine.
 - Reflux at for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
 - Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate in vacuo.
 - Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (, Ethyl Acetate/Hexane gradient).

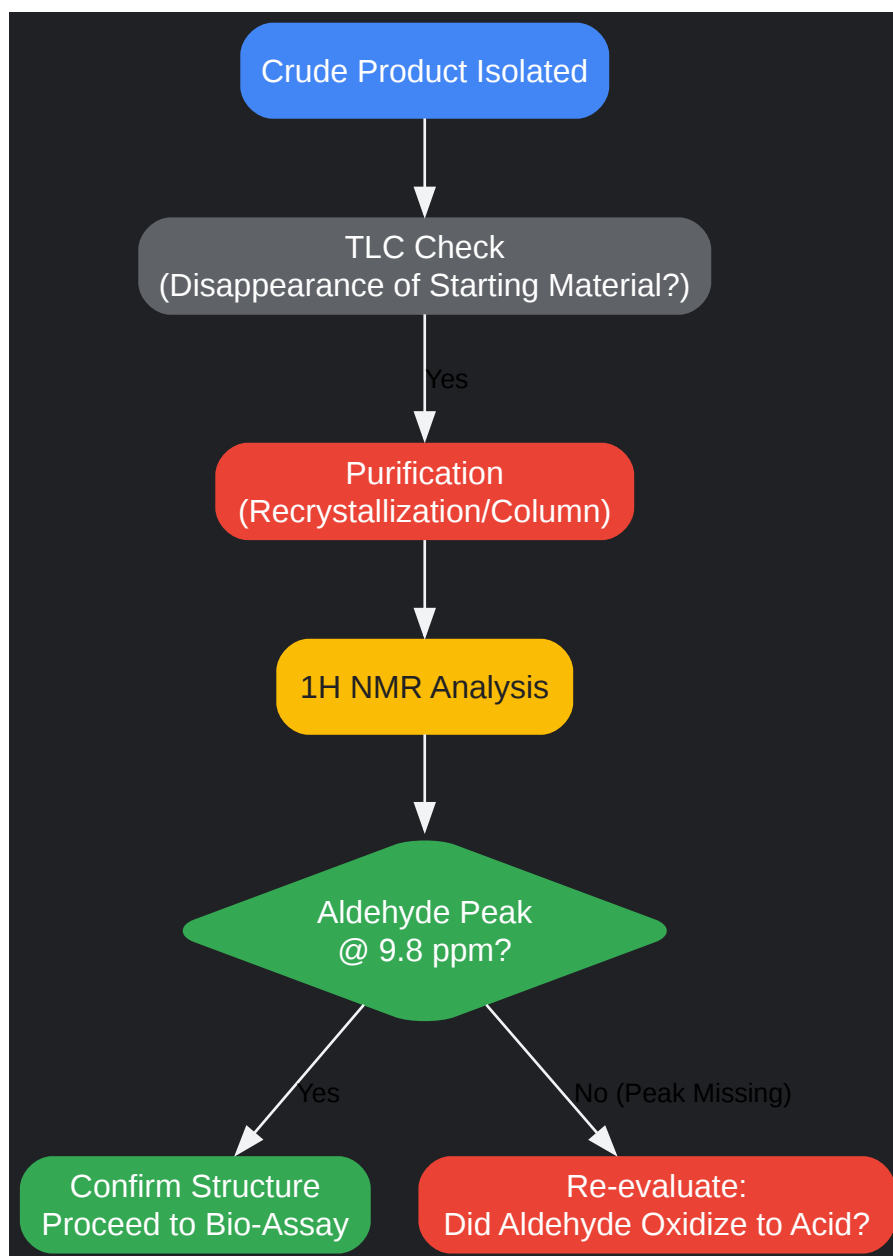
Structural Identification Workflow (NMR)

The following NMR signals confirm the structure.

- NMR (DMSO-
, 400 MHz):
 - () – Diagnostic Peak.
 - () – Deshielded by aldehyde.
 - ().
 - () – Shielded by amine donation.
 - ().
 - ().

Diagram 2: Characterization Logic Flow

This decision tree guides the researcher through the validation process.



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Caption: Logical workflow for structural validation of the synthesized aldehyde.

Part 4: Stability & Storage

- Oxidation Sensitivity: Aldehydes are prone to oxidation to carboxylic acids (Nicotinic acid derivatives) upon prolonged exposure to air.
- Storage: Store under inert atmosphere (

or Ar) at

.

- Shelf-life: 6–12 months if kept dry and dark.

References

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